6-Cyanonicotinohydrazide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6N4O |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
6-cyanopyridine-3-carbohydrazide |
InChI |
InChI=1S/C7H6N4O/c8-3-6-2-1-5(4-10-6)7(12)11-9/h1-2,4H,9H2,(H,11,12) |
InChI Key |
YEESYAYNHPRSML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NN)C#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Cyanonicotinohydrazide and Its Key Intermediates
Strategic Retrosynthetic Analysis of 6-Cyanonicotinohydrazide
A retrosynthetic analysis provides a logical framework for devising a synthetic plan by breaking down the target molecule into simpler, commercially available starting materials. icj-e.orgamazonaws.comyoutube.com The retrosynthesis of this compound (I) identifies two primary disconnection points around the hydrazide functional group.
Scheme 1: Retrosynthetic Analysis of this compound

Disconnection 1 (C-N Bond): The most intuitive disconnection is at the amide bond of the hydrazide. This leads back to a 6-cyanonicotinic acid derivative (II), such as an ester or acyl chloride, and hydrazine (B178648). This approach is common for the synthesis of hydrazides.
Disconnection 2 (C-C Bond): A further disconnection of the cyano group from the pyridine (B92270) ring suggests a precursor like a 6-halonicotinic acid derivative (III), which can be converted to the nitrile through a nucleophilic substitution reaction.
This analysis reveals that plausible starting materials for the synthesis of this compound include nicotinic acid derivatives, which can be functionalized at the 6-position and subsequently converted to the desired product.
Conventional Synthetic Routes: Elucidation of Mechanistic Aspects and Optimization Challenges
Conventional methods for synthesizing this compound often involve multi-step processes starting from readily available nicotinic acid derivatives. These routes, while established, present certain challenges in terms of yield, purity, and reaction conditions.
Multi-step Synthetic Pathways from Precursor Nicotinic Acid Derivatives
A common strategy involves the initial modification of the pyridine ring, followed by the formation of the hydrazide moiety. One such pathway starts from 2-chloronicotinic acid.
Scheme 2: A Potential Multi-step Synthesis of this compound

Esterification: Nicotinic acid is first esterified, typically using an alcohol in the presence of an acid catalyst, to protect the carboxylic acid and improve solubility in organic solvents.
Chlorination: The pyridine ring can be chlorinated at the 6-position.
Cyanation: The chloro group is then substituted with a cyano group using a cyanide salt, such as potassium cyanide or sodium cyanide. This step often requires elevated temperatures and careful handling due to the toxicity of cyanide.
Hydrazinolysis: The final step is the reaction of the resulting ester with hydrazine hydrate (B1144303) to form the desired this compound. This reaction is typically carried out in an alcoholic solvent under reflux. researchgate.net
Direct Amidation and Hydrazinolysis Approaches: Scope and Limitations
Direct amidation methods offer a more convergent approach by forming the amide bond directly from the carboxylic acid. catalyticamidation.info
Scheme 3: Direct Amidation and Hydrazinolysis

This approach would involve the direct reaction of 6-cyanonicotinic acid with hydrazine in the presence of a coupling agent. Various coupling agents, such as carbodiimides (e.g., EDC), have been developed for amide bond formation. apolloscientific.co.uk However, the direct use of hydrazine can lead to the formation of diacylhydrazines and other byproducts, complicating purification.
A more common and controlled approach is the hydrazinolysis of a 6-cyanonicotinic acid ester . This method involves first converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) and then reacting it with hydrazine hydrate. This two-step process is often more efficient and provides a cleaner product compared to direct amidation with hydrazine.
Limitations of these approaches include the potential for side reactions and the need for efficient purification methods to isolate the desired product. The choice of solvent and reaction temperature is crucial to maximize the yield and minimize the formation of impurities.
Implementation of Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are more environmentally benign. bohrium.commdpi.com These principles can be applied to the synthesis of this compound to improve its sustainability.
Atom Economy and Waste Minimization Strategies in Process Design
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. ntnu.noprimescholars.comkccollege.ac.injocpr.com Reactions with high atom economy are preferred as they generate less waste.
In the context of this compound synthesis, addition and rearrangement reactions are inherently more atom-economical than substitution reactions. For instance, a direct catalytic amidation of 6-cyanonicotinic acid would have a higher atom economy than a multi-step synthesis involving protecting groups and leaving groups.
Table 1: Comparison of Atom Economy for Different Synthetic Steps
| Reaction Type | Example in Synthesis | Theoretical Atom Economy | Key Waste Products |
| Esterification (Fischer) | Nicotinic acid + Methanol | ~87% | Water |
| Nucleophilic Substitution | 6-Chloronicotinate + KCN | ~83% | KCl |
| Hydrazinolysis of Ester | Methyl 6-cyanonicotinate + Hydrazine | ~90% | Methanol |
| Direct Amidation (ideal) | 6-Cyanonicotinic acid + Hydrazine | ~90% | Water |
Note: These are theoretical values and actual atom economy may vary depending on the specific reagents and conditions used.
Strategies to improve atom economy and minimize waste include:
Designing convergent synthetic routes that reduce the number of steps.
Using catalytic methods instead of stoichiometric reagents.
Recycling solvents and reagents where possible.
Catalytic Methods and Sustainable Reagent Utilization
Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed under milder conditions with higher selectivity and efficiency. catalyticamidation.info
For the synthesis of this compound, several catalytic approaches can be envisioned:
Catalytic Amidation: The use of catalysts for the direct amidation of 6-cyanonicotinic acid with hydrazine could eliminate the need for stoichiometric activating agents, thereby reducing waste. catalyticamidation.info
Green Solvents and Catalysts: The use of greener solvents, such as water or ionic liquids, and biocompatible catalysts, like enzymes or L-proline, can significantly reduce the environmental impact of the synthesis. mdpi.commdpi.com For example, ultrasound-assisted synthesis in ethanol (B145695) has been reported for related pyridine-based hydrazones, offering a greener alternative to conventional heating. mdpi.com
Table 2: Green Chemistry Approaches in Hydrazide Synthesis
| Green Approach | Description | Potential Benefits | Reference |
| Ultrasound-assisted Synthesis | Utilizes ultrasonic waves to promote the reaction. | Shorter reaction times, milder conditions, and often higher yields. | mdpi.com |
| Organocatalysis | Employs small organic molecules as catalysts. | Avoids the use of toxic heavy metals and can be more sustainable. L-proline is an example. | mdpi.com |
| Microwave-assisted Synthesis | Uses microwave irradiation to heat the reaction mixture. | Rapid heating can lead to significantly reduced reaction times. | researchgate.net |
The adoption of these green chemistry principles can lead to more sustainable and economically viable processes for the production of this compound, aligning with the growing demand for environmentally responsible chemical manufacturing.
Exploration of Environmentally Benign Solvents and Alternative Reaction Media
The principles of green chemistry are increasingly influencing the synthesis of active pharmaceutical ingredients and their intermediates, compelling a shift away from traditional volatile organic solvents (VOCs) which are often hazardous, flammable, and contribute to environmental pollution. This has spurred research into a variety of environmentally benign solvents and alternative reaction media designed to offer safer, more sustainable, and often more efficient synthetic routes.
A prime example of a green solvent is water . Its non-toxic, non-flammable nature makes it an ideal choice. However, its utility can be limited by the poor solubility of non-polar organic reactants. Techniques such as the use of phase-transfer catalysts or performing reactions in biphasic systems, where the catalyst may be in the aqueous phase and the product in an immiscible organic phase, can overcome this limitation. For the synthesis of hydrazide derivatives, water has been successfully used as a solvent, sometimes in conjunction with microwave irradiation to accelerate the reaction. chemmethod.comresearchgate.net For instance, the synthesis of quinoline (B57606) N-acylhydrazones was achieved through the condensation of quinoline hydrazide with various arylaldehydes in an aqueous medium, with ultrasound assistance significantly improving yields and reducing reaction times. researchgate.net
Supercritical fluids , such as supercritical carbon dioxide (scCO₂), represent another class of alternative reaction media. Above its critical temperature and pressure, CO₂ behaves as a fluid with properties between a gas and a liquid, allowing it to be a good solvent for many organic compounds while being non-toxic, non-flammable, and easily removable from the reaction mixture upon completion.
Ionic liquids (ILs) are salts with melting points below 100 °C and are often liquid at room temperature. They are considered "designer solvents" because their properties can be finely tuned by modifying the structure of their constituent cations and anions. Key advantages of ILs include their negligible vapor pressure, high thermal stability, and excellent ability to dissolve a wide range of organic, inorganic, and organometallic compounds. ijcce.ac.ir In the synthesis of heterocyclic compounds like pyridine derivatives, ILs such as 1-alkyl-3-methylimidazolium-based salts can act as both the solvent and a catalyst, often leading to higher yields, shorter reaction times, and simpler work-up procedures compared to conventional methods. acs.orgtandfonline.com For example, the one-pot, three-component synthesis of pyrazolo[3,4-b]pyridine derivatives has been efficiently carried out in [bmim]Br, eliminating the need for an additional catalyst. acs.orgtandfonline.com
| Aldehyde | Acyl Acetonitrile | Amino Heterocycle | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-ClC₆H₄CHO | Benzoylacetonitrile | 5-Aminopyrazole | 2.0 | 94 |
| 4-CH₃OC₆H₄CHO | Benzoylacetonitrile | 5-Aminopyrazole | 3.0 | 92 |
| 4-NO₂C₆H₄CHO | Benzoylacetonitrile | 5-Aminopyrazole | 2.5 | 95 |
| 2-Thiophenecarboxaldehyde | Benzoylacetonitrile | 5-Aminopyrazole | 3.5 | 89 |
| 4-ClC₆H₄CHO | Benzoylacetonitrile | 6-Aminouracil | 3.0 | 92 |
Deep Eutectic Solvents (DESs) have emerged as a greener and more cost-effective alternative to ionic liquids. researchgate.net A DES is a mixture of two or three components, a hydrogen bond acceptor (HBA) and one or two hydrogen bond donors (HBD), which self-associate to form a eutectic mixture with a melting point significantly lower than that of its individual components. researchgate.netiau.ir One of the most common DES systems is a 1:2 molar ratio of choline (B1196258) chloride (ChCl) and urea, which is liquid at room temperature. iau.irresearchgate.net DESs are attractive due to their low toxicity, biodegradability, low cost, and simple preparation. sphinxsai.com They can function as both the reaction medium and an organocatalyst. researchgate.net The ChCl/urea system has been shown to be highly effective in promoting the synthesis of various N-heterocycles, such as 3-aminoimidazo-fused heterocycles and arylmethylidene-isoxazol-5(4H)-ones, with high yields and short reaction times. researchgate.netsphinxsai.comresearchgate.net The reusability of the DES for several reaction cycles without significant loss of activity further enhances its green credentials. sphinxsai.commdpi.com
| Aldehyde | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| 4-Methoxybenzaldehyde | 80 | 15 | 92 |
| Benzaldehyde | 80 | 20 | 90 |
| 4-Chlorobenzaldehyde | 80 | 15 | 93 |
| 4-Nitrobenzaldehyde | 80 | 20 | 91 |
| 3-Nitrobenzaldehyde | 80 | 25 | 90 |
The ultimate green approach is to conduct reactions under solvent-free conditions . This can be facilitated by techniques such as microwave irradiation or high hydrostatic pressure (HHP). nih.govnih.govresearchgate.net Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields. ekb.egnih.gov A notable example is the synthesis of nicotinohydrazide derivatives, where microwave irradiation in butanol for just 2-3 minutes yielded the desired products. ekb.eg HHP has been successfully applied to the synthesis of bioactive hydrazones from the corresponding hydrazides and aldehydes without the need for any solvent or catalyst, achieving nearly quantitative yields. nih.govnih.gov
Furthermore, ultrasound-assisted synthesis is another energy-efficient and green technique that enhances reaction rates and yields. mdpi.comnih.govlew.ro This method has been effectively used for the synthesis of hydrazones, including fluorinated pyridinium (B92312) salts based on isonicotinic acid hydrazide, often in aqueous or ethanolic media, providing a cleaner and faster alternative to conventional heating. mdpi.comnih.govresearchgate.net
These advanced methodologies, centered on the use of environmentally benign solvents and alternative energy sources, hold significant promise for the development of sustainable and efficient synthetic routes for this compound and its key intermediates.
Mechanistic Organic Chemistry and Reactivity Profiles of 6 Cyanonicotinohydrazide
Nucleophilic and Electrophilic Reactivity of the Hydrazide Functional Group
The hydrazide functional group (-CONHNH2) in 6-cyanonicotinohydrazide is a primary site for nucleophilic reactions. The terminal nitrogen atom of the hydrazide possesses a lone pair of electrons, rendering it a potent nucleophile. This reactivity is central to many of its synthetic applications, particularly in the formation of various heterocyclic systems.
Hydrazides are known to be strong nucleophiles, capable of attacking a wide range of electrophilic centers. researchgate.net Their reactivity can be compared to that of primary amines, although the adjacent acyl group can influence the electron density on the terminal nitrogen. Studies on related hydrazides have shown that they readily react with aldehydes and ketones to form stable hydrazones. chemguide.co.uk This reaction is fundamental in conjugation chemistry and serves as a common pathway for derivatization.
The nucleophilicity of the hydrazide group can be modulated by the pH of the reaction medium. While amines can be protonated at neutral to acidic pH, diminishing their nucleophilicity, hydrazides often remain reactive under these conditions due to their lower pKa values. chemguide.co.uk
Beyond its nucleophilic character, the hydrazide moiety also possesses electrophilic attributes. The carbonyl carbon is susceptible to attack by strong nucleophiles, although this is less common than reactions at the terminal nitrogen. The protons on the nitrogen atoms are also acidic and can be removed by a strong base, generating an anionic species that can participate in further reactions.
The dual nucleophilic and electrophilic nature of the hydrazide group is summarized in the table below:
| Functional Group Component | Reactivity Type | Common Reactions |
| Terminal -NH2 | Nucleophilic | Acylation, Alkylation, Condensation with carbonyls (hydrazone formation) |
| Carbonyl Carbon | Electrophilic | Nucleophilic acyl substitution (with strong nucleophiles) |
| N-H Protons | Acidic | Deprotonation with strong bases |
Research on the aza-Michael reaction involving hydrazides has provided insight into their reaction mechanisms. These studies suggest that the adjacent nitrogen atom in the hydrazide can act as an intramolecular hydrogen-bond donor, facilitating proton transfer steps and accelerating the reaction, an attribute not present in simple amines. ijirset.com
Transformations and Derivatizations Involving the Cyano Moiety
The cyano (nitrile) group (-C≡N) at the 6-position of the pyridine (B92270) ring is a versatile functional group that can undergo a variety of chemical transformations, significantly expanding the synthetic utility of this compound.
One of the most common reactions of nitriles is hydrolysis . Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid (nicotinic acid derivative) or an amide (nicotinamide derivative), respectively. This transformation is a key step in the synthesis of various biologically active molecules.
The cyano group can also be reduced . Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can convert the nitrile to a primary amine (an aminomethylpyridine derivative). This introduces a new nucleophilic center into the molecule.
Furthermore, the cyano group can participate in cycloaddition reactions . For instance, it can react with azides to form tetrazoles, which are important heterocyclic scaffolds in medicinal chemistry.
In some contexts, the cyano group can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the pyridine ring is activated. Studies on related 6-cyanopyrimidine nucleosides have demonstrated that the cyano group can be displaced by nucleophiles. nih.gov
A summary of potential transformations of the cyano group is presented below:
| Reaction Type | Reagents | Product Functional Group |
| Hydrolysis (complete) | H3O+ or OH-, heat | Carboxylic acid |
| Hydrolysis (partial) | H2O2, base | Amide |
| Reduction | H2/Catalyst, LiAlH4 | Primary amine |
| Cycloaddition | NaN3 | Tetrazole |
| Nucleophilic Substitution | Nu- (with activation) | Displacement of -CN |
Pyridine Ring Reactivity: Electrophilic Aromatic Substitution and Heterocyclic Annulations
The pyridine ring in this compound is an electron-deficient aromatic system. The electronegative nitrogen atom withdraws electron density from the ring, making it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene. clockss.orgnih.govlibretexts.org The presence of the additional electron-withdrawing cyano group further deactivates the ring towards electrophilic attack.
When EAS reactions do occur on pyridine, they typically require harsh conditions and proceed at the 3- and 5-positions, which are less electron-deficient than the 2-, 4-, and 6-positions. chemguide.co.ukclockss.org For this compound, electrophilic attack would be expected to occur at the C-3 or C-5 position.
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r) . Nucleophiles can attack the ring, particularly at the positions ortho and para to the nitrogen atom (C-2 and C-4). The presence of a good leaving group at these positions facilitates the reaction.
Heterocyclic annulations represent a powerful strategy for constructing fused ring systems. The pyridine ring of this compound can serve as a building block for such transformations. Cycloaddition reactions are a common method for forming new rings. libretexts.orglibretexts.org For example, the pyridine ring can act as a diene or dienophile in Diels-Alder type reactions, leading to the formation of bicyclic or polycyclic heterocyclic compounds. researchgate.netclockss.org The specific reaction pathways and resulting structures depend on the nature of the reacting partner and the reaction conditions.
Detailed Investigation of Reaction Kinetics and Mechanistic Pathways
The study of reaction kinetics provides valuable insights into the mechanisms of chemical transformations. For a molecule like this compound, kinetic studies can elucidate the rate-determining steps, the influence of reactant concentrations, and the role of catalysts.
The kinetics of reactions involving the hydrazide group have been a subject of investigation. For instance, in aza-Michael additions, the reaction often follows second-order kinetics. ijirset.com The rate can be significantly influenced by the solvent and the presence of catalysts.
Mechanistic pathways for reactions involving this compound can be proposed based on established principles of organic chemistry. For example, the reaction of the hydrazide group with a carbonyl compound to form a hydrazone proceeds through a nucleophilic addition-elimination mechanism. The initial attack of the nucleophilic nitrogen on the electrophilic carbonyl carbon is followed by the elimination of a water molecule.
The mechanism of nucleophilic aromatic substitution on the pyridine ring typically involves a two-step process:
Addition of the nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org
Elimination of a leaving group, which restores the aromaticity of the ring.
For electrophilic aromatic substitution, the mechanism involves the formation of a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or a σ-complex. uomustansiriyah.edu.iqlibretexts.orgmsu.edu The rate of this reaction is influenced by the stability of this intermediate.
Identification and Characterization of Transient Intermediate Species
The direct observation and characterization of transient intermediates are crucial for confirming proposed reaction mechanisms. These species are often short-lived and present in low concentrations, making their detection challenging.
In the context of this compound reactions, several types of transient intermediates can be postulated:
Meisenheimer Complexes: In nucleophilic aromatic substitution reactions on the pyridine ring, the formation of a Meisenheimer complex is a key step. libretexts.org This anionic intermediate is stabilized by the delocalization of the negative charge over the electron-withdrawing groups on the ring.
Arenium Ions (σ-complexes): During electrophilic aromatic substitution, the attack of an electrophile on the pyridine ring leads to the formation of a cationic arenium ion. uomustansiriyah.edu.iqlibretexts.orgmsu.edu The stability of this intermediate is a critical factor in determining the reaction's feasibility and regioselectivity.
Zwitterionic Intermediates: In reactions such as the aza-Michael addition, the initial nucleophilic attack of the hydrazide can lead to the formation of a zwitterionic intermediate, which then undergoes proton transfer to yield the final product. ijirset.com
Tetrahedral Intermediates: In nucleophilic acyl substitution reactions involving the hydrazide's carbonyl group, a tetrahedral intermediate is formed upon the attack of the nucleophile.
The identification of these intermediates often requires specialized techniques such as low-temperature NMR spectroscopy, stopped-flow kinetics, or computational modeling to predict their structures and energies.
Below is a table summarizing potential transient intermediates in reactions of this compound:
| Reaction Type | Intermediate Species | Key Characteristics |
| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Anionic, resonance-stabilized |
| Electrophilic Aromatic Substitution | Arenium Ion (σ-complex) | Cationic, resonance-stabilized |
| Aza-Michael Addition | Zwitterionic Intermediate | Contains both positive and negative formal charges |
| Nucleophilic Acyl Substitution | Tetrahedral Intermediate | sp3-hybridized carbonyl carbon |
Design and Synthesis of Novel 6 Cyanonicotinohydrazide Derivatives
Structural Modifications at the Hydrazide Moiety for Enhanced Reactivity
The hydrazide functional group in 6-cyanonicotinohydrazide serves as a primary site for a variety of chemical transformations, leading to the generation of diverse derivatives. The reactivity of the terminal nitrogen atom and the adjacent carbonyl group allows for the introduction of a wide range of substituents and the formation of new heterocyclic rings.
One of the most common modifications involves the reaction of this compound with various electrophilic reagents. For instance, condensation with aldehydes and ketones readily yields the corresponding N'-substituted hydrazones. These reactions are typically carried out in a suitable solvent like ethanol (B145695), often with catalytic amounts of acid. The resulting hydrazones are valuable intermediates for further synthetic manipulations.
Furthermore, the hydrazide moiety is a key precursor for the synthesis of five-membered heterocycles. The reaction with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, leads to the formation of pyrazole (B372694) derivatives. This cyclocondensation reaction typically proceeds by initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration. The specific reaction conditions, including solvent and temperature, can influence the regioselectivity of the reaction when unsymmetrical dicarbonyl compounds are used.
Another important class of heterocycles derived from the hydrazide group are the 1,3,4-oxadiazoles. These can be synthesized by reacting this compound with carbon disulfide in the presence of a base, followed by treatment with an alkylating agent or an acid chloride. Alternatively, oxidative cyclization of N-acylhydrazones, derived from the reaction of this compound with various aldehydes, can also yield 1,3,4-oxadiazole (B1194373) derivatives.
The synthesis of 1,2,4-triazole (B32235) derivatives is another significant application of the hydrazide moiety. Reaction of this compound with isothiocyanates affords the corresponding thiosemicarbazide (B42300) intermediates. These intermediates can then be cyclized under basic conditions to yield 4-substituted-3-(6-cyanopyridin-3-yl)-1H-1,2,4-triazole-5-thiones. The thione group in these triazoles can be further functionalized, for example, through S-alkylation with various alkyl halides, to introduce additional diversity.
A summary of common reagents used for modifying the hydrazide moiety of this compound and the resulting products is presented in the table below.
| Reagent | Reaction Conditions | Product Type |
| Aldehydes/Ketones | Ethanol, catalytic acid | N'-substituted hydrazones |
| Acetylacetone | Reflux in ethanol | Pyrazole derivatives |
| Ethyl Acetoacetate | Reflux in ethanol/acetic acid | Pyrazolone derivatives |
| Carbon Disulfide / KOH | Ethanolic KOH, then acidification | 1,3,4-Oxadiazole-2-thione |
| Isothiocyanates | Reflux in ethanol | Thiosemicarbazides |
| Thiosemicarbazides | Basic conditions (e.g., NaOH) | 1,2,4-Triazole-5-thiones |
Strategic Substitutions on the Pyridine (B92270) Ring for Tuned Properties
Modifications to the pyridine ring of this compound are crucial for fine-tuning the electronic and steric properties of the resulting derivatives. The presence of the cyano group at the 6-position significantly influences the reactivity of the pyridine ring, making it more susceptible to nucleophilic substitution reactions.
While direct substitution on the pyridine ring of pre-formed this compound is less common, the synthesis of derivatives with various substituents on the pyridine ring is typically achieved by starting from appropriately substituted nicotinic acid precursors. For example, the synthesis of 6-phenylnicotinohydrazide derivatives has been reported, showcasing a strategy where a phenyl group is introduced at the 6-position of the pyridine ring prior to the formation of the hydrazide. This approach allows for the incorporation of a wide range of aryl and heteroaryl groups at this position, which can significantly impact the biological activity and physical properties of the final compounds.
The introduction of different substituents on the pyridine ring can modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. For instance, the incorporation of halogen atoms or trifluoromethyl groups can enhance the lipophilicity and metabolic stability of the molecule, which are often desirable properties for bioactive compounds.
Development of Heterocyclic Annulation and Fusion Strategies Involving this compound
The bifunctional nature of this compound, possessing both a nucleophilic hydrazide group and an electrophilic cyano group, makes it an excellent precursor for the synthesis of fused heterocyclic systems. These annulation reactions often lead to the formation of polycyclic structures with unique three-dimensional shapes and potentially enhanced biological activities.
One common strategy involves the intramolecular cyclization of derivatives of this compound. For example, the reaction of this compound with α,β-unsaturated ketones (chalcones) can lead to the formation of pyrazoline derivatives, which can subsequently undergo further reactions to form fused systems.
Furthermore, the cyano group can participate in cyclization reactions. For instance, reaction with reagents that can interact with both the cyano group and the hydrazide moiety can lead to the formation of fused pyrimidine (B1678525) or pyridine rings. The development of one-pot multicomponent reactions involving this compound and other reactants is a promising strategy for the efficient synthesis of complex fused heterocyclic systems.
The synthesis of pyrazolo[3,4-b]pyridines represents a key example of heterocyclic fusion. While not directly starting from this compound in all reported cases, the general synthetic strategy involves the condensation of a 3-aminopyrazole (B16455) derivative with a 1,3-dicarbonyl compound. By analogy, derivatives of this compound could potentially be transformed into intermediates that undergo similar cyclization reactions to afford fused pyridinyl-pyrazole systems.
Systematic Structure-Reactivity and Structure-Property Relationship Studies in Derivatives
The electron-withdrawing nature of the 6-cyano group has a profound effect on the reactivity of the entire molecule. It decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. This electronic effect also influences the acidity of the N-H protons of the hydrazide moiety, which can affect its reactivity in cyclization reactions.
Structure-property relationship studies often involve the systematic variation of substituents and the evaluation of their impact on physicochemical properties such as solubility, lipophilicity (logP), and electronic properties (pKa). For example, the introduction of polar groups can increase aqueous solubility, while the addition of lipophilic moieties can enhance membrane permeability.
In the context of designing bioactive molecules, quantitative structure-activity relationship (QSAR) studies are often employed to correlate the structural features of the derivatives with their biological activity. These studies can help in identifying the key structural requirements for a particular biological target and guide the design of more potent and selective compounds. The diverse derivatives that can be synthesized from this compound provide a rich dataset for such studies, enabling a deeper understanding of the interplay between molecular structure and function.
Coordination Chemistry of 6 Cyanonicotinohydrazide
Elucidation of Ligand Coordination Modes and Potential Binding Sites of 6-Cyanonicotinohydrazide
No specific research data is available to detail the coordination modes and binding sites of this compound.
Synthesis and Comprehensive Characterization of Metal Complexes with this compound
Coordination with Transition Metal Centers
No specific research data is available on the synthesis and characterization of transition metal complexes with this compound.
Coordination with Main Group Metal Centers
No specific research data is available on the synthesis and characterization of main group metal complexes with this compound.
Crystallographic Analysis and Structural Elucidation of Coordination Compounds
No crystallographic data for coordination compounds of this compound has been found in the scientific literature.
Investigation of Electronic and Geometric Properties of Metal-6-Cyanonicotinohydrazide Complexes
Without synthesized complexes to analyze, there is no available data on their electronic and geometric properties.
Advanced Spectroscopic Characterization Techniques for 6 Cyanonicotinohydrazide and Its Synthetic Products
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 6-Cyanonicotinohydrazide. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the hydrazide group. The aromatic protons will appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The chemical shifts of the three aromatic protons will be influenced by the positions of the cyano and hydrazide substituents. The protons of the -NH and -NH₂ groups in the hydrazide moiety will appear as broader signals, and their chemical shifts can be sensitive to the solvent and temperature.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in For this compound, distinct signals are expected for each of the six carbon atoms in the pyridine ring and the carbonyl carbon of the hydrazide group. The carbon of the cyano group typically resonates in the 115-125 ppm range. The carbonyl carbon is expected to appear significantly downfield, generally above 160 ppm. The chemical shifts of the pyridine ring carbons are influenced by the electronegativity and resonance effects of the substituents. semanticscholar.orgresearchgate.net
While specific experimental data for this compound is not widely published, data from related cyanopyridine and pyridinecarboxamide structures can be used for comparison.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | ~152 |
| H2 | ~9.0 | - |
| C3 | - | ~110 |
| H4 | ~8.4 | - |
| C4 | - | ~140 |
| H5 | ~7.8 | - |
| C5 | - | ~125 |
| C6 | - | ~145 |
| CN | - | ~118 |
| C=O | - | ~165 |
| NH | Broad, variable | - |
Note: These are estimated values based on typical ranges for similar functional groups and substituent effects.
Dynamic Studies: Dynamic NMR (DNMR) spectroscopy can be employed to study conformational changes and restricted rotation within the molecule, such as the rotation around the amide C-N bond in the hydrazide group. By acquiring spectra at different temperatures, it is possible to determine the energy barriers for these dynamic processes.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule. researchgate.net These methods probe the vibrational modes of molecules, providing a characteristic "fingerprint."
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups.
-C≡N (Cyano) Stretch: A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹. researchgate.net
C=O (Carbonyl) Stretch: A strong absorption, characteristic of the amide I band, should appear around 1650-1680 cm⁻¹.
N-H Stretch: The hydrazide group will show stretching vibrations for the N-H bonds, typically in the range of 3200-3400 cm⁻¹. Primary amines (-NH₂) often show two bands in this region.
N-H Bend: The bending vibration of the N-H bond (amide II band) is expected around 1600-1640 cm⁻¹.
C-N Stretch: This vibration will likely appear in the 1200-1350 cm⁻¹ region.
Aromatic C=C and C=N Stretches: These will be observed in the 1400-1600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The cyano group (-C≡N) stretching vibration, which is strong in the IR, also typically gives a strong and sharp signal in the Raman spectrum. asianpubs.orgresearchgate.net The symmetric vibrations of the pyridine ring are also often prominent in the Raman spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Cyano (-C≡N) | Stretch | 2220-2240 (sharp, strong) | 2220-2240 (strong) |
| Carbonyl (C=O) | Stretch (Amide I) | 1650-1680 (strong) | Moderate |
| Hydrazide (N-H) | Stretch | 3200-3400 (broad, medium) | Weak |
| Hydrazide (N-H) | Bend (Amide II) | 1600-1640 (medium) | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. scispace.com For this compound, the absorption bands in the UV-Vis spectrum are primarily due to π → π* and n → π* transitions within the conjugated system of the pyridine ring, which is extended by the cyano and carbonyl groups.
The pyridine ring itself exhibits characteristic absorptions, and the presence of substituents alters the wavelengths and intensities of these absorptions. The hydrazide and cyano groups, acting as auxochromes and chromophores respectively, are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine. Analysis of the UV-Vis spectrum can provide qualitative information about the extent of conjugation and the electronic environment of the chromophores. researchgate.net
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.
For this compound (C₇H₆N₄O), the expected exact mass of the molecular ion [M]⁺ is approximately 162.0542 g/mol . The observation of this ion in the mass spectrum confirms the molecular weight of the compound.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uk The energetically unstable molecular ion can break apart into smaller, characteristic fragment ions. wikipedia.org For this compound, likely fragmentation pathways include:
Cleavage of the N-N bond in the hydrazide group.
Loss of the amino group (-NH₂).
Cleavage of the bond between the pyridine ring and the carbonyl group, leading to a cyanopyridinyl cation or a hydrazide-related cation. nist.govresearchgate.net
Loss of carbon monoxide (CO) from the carbonyl group.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Possible Fragment Identity |
|---|---|
| 162 | [C₇H₆N₄O]⁺ (Molecular Ion) |
| 146 | [M - NH₂]⁺ |
| 134 | [M - CO]⁺ |
| 104 | [C₆H₄N₂]⁺ (Cyanopyridine radical cation) |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or its derivatives, it is possible to determine the precise atomic positions, bond lengths, bond angles, and torsional angles. nih.govresearchgate.net
Computational Chemistry and Theoretical Investigations of 6 Cyanonicotinohydrazide
Density Functional Theory (DFT) Calculations for Electronic Structure, Energetics, and Spectroscopic Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can provide significant insights into the electronic structure, energetic stability, and predicted spectroscopic properties of 6-Cyanonicotinohydrazide.
Theoretical studies on related hydrazone ligands have utilized DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), to optimize molecular geometries and analyze electronic properties. For this compound, such calculations would reveal key details about its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
Furthermore, DFT can be employed to predict spectroscopic data. For instance, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra to aid in the assignment of vibrational modes. Calculations on nicotinic acid hydrazide complexes have shown how coordination with a metal ion can shift the vibrational frequencies of C=O and C=N bonds. Similarly, UV-visible absorption spectra can be predicted using Time-Dependent DFT (TD-DFT), which provides information about electronic transitions.
Table 1: Representative DFT-Calculated Electronic Properties for Hydrazone-based Ligands
| Ligand | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| L1Ni | -13.8860 | -6.8712 | 7.0148 |
| L2Ni | -13.8182 | -6.7854 | 7.0328 |
| L3Ni | -13.7899 | -6.8178 | 6.9721 |
| L4Ni | -13.1205 | -9.8707 | 3.2498 |
This table presents data for nickel complexes of nicotinic acid hydrazide derivatives as reported in a study, illustrating the type of information obtainable from DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can provide critical insights into its conformational landscape and the nature of its intermolecular interactions in different environments.
Furthermore, MD simulations can be used to study intermolecular interactions. For instance, the interaction of this compound with solvent molecules can be analyzed to understand its solvation properties. Hirshfeld surface analysis, a technique that can be complemented by computational modeling, is used to visualize and quantify intermolecular interactions in crystal structures, providing percentage contributions of different atom-atom contacts. In a related nicotinic acid hydrazide derivative, Hirshfeld analysis revealed significant H–H, H–O, and N–H interactions, highlighting the importance of hydrogen bonding.
Quantum Chemical Predictions of Reactivity, Reaction Pathways, and Transition States
Quantum chemical methods, particularly DFT, are instrumental in predicting the reactivity of a molecule and exploring potential reaction pathways. For this compound, these methods can identify the most likely sites for electrophilic and nucleophilic attack, predict the thermodynamics and kinetics of potential reactions, and characterize the transition states involved.
Moreover, quantum chemical calculations can be used to map out the potential energy surface for a given reaction, identifying the minimum energy pathways from reactants to products. This involves locating and characterizing the transition state structures, which are the energetic maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing crucial information about the reaction kinetics. For example, in the study of hydrazone formation, computational methods can elucidate the mechanism of the condensation reaction between a hydrazide and an aldehyde or ketone.
In Silico Modeling for Understanding Ligand-Metal Interactions in Coordination Chemistry
The hydrazide moiety in this compound makes it a potential ligand for coordinating with metal ions. In silico modeling, encompassing techniques like DFT and molecular docking, is a powerful approach to investigate and predict the nature of these ligand-metal interactions.
DFT calculations can be used to model the coordination of this compound with various metal ions. These calculations can predict the preferred coordination modes (e.g., monodentate, bidentate), the geometry of the resulting metal complex, and the strength of the ligand-metal bond. Analysis of the electronic structure of the complex can reveal the nature of the bonding, including the extent of charge transfer and orbital overlap between the ligand and the metal. Studies on related hydrazone complexes have shown that the ligand can coordinate through the carbonyl oxygen and the azomethine nitrogen atoms.
Molecular docking is another valuable in silico tool, particularly for understanding the interaction of a ligand with a metalloprotein. While not directly modeling the formation of a coordination complex from scratch, docking can predict the binding pose of this compound within the active site of a metalloenzyme, providing insights into the key interactions that stabilize the bound state. This information is crucial for the rational design of metal-based therapeutic agents.
Applications of 6 Cyanonicotinohydrazide in Specialized Organic Synthesis and Materials Science
Utilization as a Versatile Synthetic Building Block and Synthon in Multi-component Reactions
6-Cyanonicotinohydrazide is a versatile building block in organic synthesis, particularly in multicomponent reactions (MCRs). wikipedia.orgorganic-chemistry.orgrsc.org MCRs are chemical reactions where three or more reactants combine in a sequential manner to create a single product that incorporates the majority of the atoms from the starting materials. wikipedia.org The utility of this compound in these reactions stems from its multiple reactive sites, which allow for the construction of complex molecules in a single, efficient step. chemrxiv.orgnih.gov
The presence of the cyano group, hydrazide moiety, and the pyridine (B92270) ring offers several points for chemical modification. This multifunctional nature makes it an ideal candidate for generating diverse molecular scaffolds. Heterocyclic compounds, which form the core of many pharmaceuticals and functional materials, are a significant class of molecules synthesized using this building block. sigmaaldrich.commdpi.com
A notable application of similar hydrazide-containing compounds is in the synthesis of various five- and six-membered heterocyclic systems. mdpi.comnumberanalytics.com For instance, cyanoacetohydrazide, a related compound, is widely used to produce pyridines, pyrazoles, and other fused heterocyclic systems through reactions that leverage its multiple functional groups. chemrxiv.orgnih.gov The reactions often proceed through a cascade of elementary steps, where the formation of the final product is driven by an irreversible step. organic-chemistry.org
The following table provides examples of multicomponent reactions where hydrazide derivatives are key components:
| Reaction Name | Reactants | Product Type | Ref |
| Biginelli Reaction | β-ketoester, aldehyde, urea/thiourea | Dihydropyrimidinone | wikipedia.org |
| Hantzsch Pyridine Synthesis | β-ketoester, aldehyde, ammonia | Dihydropyridine | wikipedia.org |
| Ugi Reaction | Isocyanide, aldehyde/ketone, amine, carboxylic acid | α-acylamino carboxamide | wikipedia.org |
Role in the Construction of Complex Heterocyclic and Organic Architectures
The structural features of this compound make it a valuable precursor for the synthesis of a wide array of complex heterocyclic and organic structures. chemrxiv.orgnih.gov The term "organic architecture" in this context refers to the design and construction of complex, functional organic molecules with well-defined three-dimensional shapes, often inspired by natural forms. domestika.orglandmarksarchitects.combedthreads.comparametric-architecture.comscribd.com
The synthesis of such architectures often involves strategic bond formations to create specific ring systems and spatial arrangements. The reactivity of the hydrazide and cyano groups in this compound can be harnessed to direct the formation of various heterocyclic rings. For example, cyanoacetohydrazides are known to participate in cyclization and cyclocondensation reactions to yield five-, six-, seven-, and even eight-membered heterocycles, as well as fused ring systems. nih.gov
The construction of these complex molecules is often guided by principles of achieving harmony between the molecular structure and its intended function, a concept borrowed from the architectural philosophy of "form follows function". landmarksarchitects.com In molecular design, this translates to creating molecules with specific shapes and electronic properties to interact with biological targets or to exhibit desired material properties. bedthreads.com
The following table summarizes the types of heterocyclic systems that can be synthesized from cyanoacetohydrazide derivatives, highlighting the potential of this compound in this area:
| Heterocyclic System | Number of Rings | Ring Size(s) | Potential Applications | Ref |
| Pyridines | 1 | 6 | Pharmaceuticals, Agrochemicals | mdpi.com |
| Pyrazoles | 1 | 5 | Pharmaceuticals, Dyes | nih.gov |
| Thiazoles | 1 | 5 | Pharmaceuticals, Catalysts | mdpi.com |
| Benzodiazepines | 2 | 5, 7 | Pharmaceuticals | nih.gov |
| Fused Pyrimidines | 2 or more | 6, 5/6 | Materials Science, Pharmaceuticals | nih.gov |
Exploration of Catalytic Applications and Precursors for Metal-Organic Frameworks
The field of catalysis significantly benefits from the development of novel ligands and precursors for catalytic systems. This compound, with its nitrogen-containing heterocyclic ring and additional donor atoms, presents opportunities for use in catalysis, both as a ligand for metal complexes and as a precursor for more complex catalytic materials like Metal-Organic Frameworks (MOFs). hidenanalytical.comrsc.orgrsc.org
MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. rsc.orgsigmaaldrich.com The properties of MOFs, such as their high surface area and tunable pore sizes, make them highly attractive for applications in gas storage, separation, and heterogeneous catalysis. rsc.org The organic linker plays a crucial role in determining the structure and functionality of the MOF. The multitopic nature of this compound, with its potential coordination sites on the pyridine nitrogen, cyano nitrogen, and hydrazide group, makes it a candidate for the synthesis of novel MOFs. oaepublish.com The resulting MOFs could exhibit interesting catalytic properties or serve as precursors for the synthesis of other advanced catalytic materials. rsc.orgmdpi.com
For instance, MOFs can be used as sacrificial templates to create highly porous carbon materials or metal/metal oxide nanoparticles with well-defined structures, which are valuable as catalysts. mdpi.com The nitrogen content from the this compound linker could also lead to nitrogen-doped carbon materials with enhanced catalytic activity.
The table below lists different types of catalytic materials and the potential role of this compound in their formation:
| Catalytic Material | Role of this compound | Potential Catalytic Applications | Ref |
| Homogeneous Catalysts | Ligand for metal complexes | Cross-coupling reactions, hydrogenations | beilstein-journals.org |
| Metal-Organic Frameworks (MOFs) | Organic linker | Size-selective catalysis, gas-phase reactions | rsc.orgsigmaaldrich.com |
| MOF-derived Nanomaterials | Precursor for porous carbons or metal oxides | Electrocatalysis, oxidation reactions | mdpi.com |
| Heterogeneous Catalysts | Support for metal nanoparticles | Various organic transformations | hidenanalytical.com |
Investigation as a Precursor for Advanced Polymeric and Supramolecular Materials
The development of advanced materials with tailored properties is a major focus of modern science. monash.eduriverpublishers.comupatras.grmonash.edu this compound can serve as a monomer or a building block for the creation of advanced polymeric and supramolecular materials. rsc.orgwikipedia.org
Polymers derived from this compound could possess unique thermal, mechanical, and electronic properties due to the rigid pyridine core and the presence of functional groups that can engage in strong intermolecular interactions like hydrogen bonding. These interactions can lead to the formation of highly ordered structures. The synthesis of such polymers can be achieved through various polymerization techniques. uni-bremen.de
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers another avenue for utilizing this compound. wikipedia.org The hydrogen bonding capabilities of the hydrazide group, along with potential π-π stacking interactions of the pyridine ring, make it an excellent candidate for forming self-assembling supramolecular structures. rsc.org These structures can range from simple dimers to complex, extended networks, leading to materials with interesting properties like self-healing and stimuli-responsiveness. rsc.org
The following table outlines potential advanced materials derived from this compound and their characteristics:
| Material Type | Key Structural Feature | Potential Properties | Potential Applications | Ref |
| Specialty Polymers | Pyridine-containing backbone | High thermal stability, specific conductivity | Membranes, electronic devices | upatras.gr |
| Supramolecular Gels | 3D network via hydrogen bonding | Stimuli-responsive, self-healing | Drug delivery, tissue engineering | rsc.orgkeaipublishing.com |
| Liquid Crystals | Anisotropic molecular shape and interactions | Optical anisotropy, electro-optical switching | Displays, sensors | wikipedia.org |
| Covalent Organic Frameworks (COFs) | Porous crystalline polymer network | High porosity, tunable functionality | Gas storage, catalysis | rsc.org |
Potential in Photochemical and Electrochemical Synthetic Transformations
Photochemical and electrochemical methods are increasingly recognized as powerful tools for green and sustainable chemistry, offering alternative reaction pathways that are often milder and more selective than traditional thermal methods. nih.govwikipedia.orgchim.it this compound possesses functionalities that could be amenable to both photochemical and electrochemical transformations. taylorfrancis.comnih.govrsc.org
The pyridine ring and the cyano group are known chromophores that can absorb light, potentially leading to photo-induced reactions. taylorfrancis.com For example, photochemical transformations of similar heterocyclic compounds have been shown to lead to isomerizations, cyclizations, and additions. rsc.orgscielo.org.mx The energy from light absorption can be sufficient to break covalent bonds and initiate new reaction pathways. taylorfrancis.com
In the realm of electrosynthesis, the pyridine and hydrazide moieties can undergo oxidation or reduction at an electrode surface. wikipedia.org Electrochemical methods allow for precise control over the reaction potential, which can lead to high selectivity. rsc.org For instance, the electrochemical oxidation of related nitrogen-containing heterocycles has been used to generate reactive intermediates for the construction of more complex molecules. chim.itnih.gov The electrochemical synthesis of ammonia, a process involving nitrogen and hydrogen, highlights the potential of electrochemistry in activating stable molecules. frontiersin.org Similarly, the electrochemical reduction of nitriles is a known synthetic transformation.
The table below summarizes potential photochemical and electrochemical reactions involving this compound:
| Transformation Type | Reactive Moiety | Potential Product Type | Advantages of the Method | Ref |
| Photochemical Isomerization | Pyridine ring / C=N bond | Isomeric structures | Access to otherwise inaccessible isomers | scielo.org.mx |
| Photochemical Cyclization | Intramolecular reaction | Fused heterocyclic systems | Formation of complex rings in one step | rsc.orgsioc-journal.cn |
| Electrochemical Oxidation | Hydrazide group / Pyridine ring | Dimerized or functionalized products | Mild reaction conditions, high selectivity | chim.itnih.gov |
| Electrochemical Reduction | Cyano group / Pyridine ring | Amines, hydrogenated rings | Avoids harsh chemical reducing agents | wikipedia.orgrsc.org |
Q & A
Basic Questions
Q. What spectroscopic techniques are recommended for characterizing 6-Cyanonicotinohydrazide, and how should data be interpreted?
- Methodological Answer : Attenuated Total Reflectance Infrared (ATR IR) spectroscopy is critical for analyzing functional groups like the cyano and hydrazide moieties. Crystallographic data (e.g., CCDC 1411972 and 1411973) should be cross-referenced to validate structural assignments. Ensure baseline correction and peak deconvolution for accurate interpretation of overlapping signals .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow protocols for structurally similar nitriles and hydrazides:
- Inhalation : Work in fume hoods with adequate ventilation.
- Skin/Eye Contact : Use nitrile gloves and goggles; rinse immediately with water for ≥15 minutes.
- Spill Management : Collect solid residues in sealed containers; avoid aqueous runoff into drains .
Q. How should experimental synthesis procedures for this compound be documented to ensure reproducibility?
- Methodological Answer : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Detail stoichiometry, solvent systems, and reaction temperatures.
- Include raw spectral data (NMR, IR) in supplementary materials.
- For known intermediates, cite literature purification methods; for novel compounds, provide melting points and HPLC purity data .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between polymorphs of this compound derivatives?
- Methodological Answer :
- Compare unit cell parameters (e.g., CCDC 1411972 vs. 1411973) to identify packing differences.
- Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking).
- Validate polymorph stability via differential scanning calorimetry (DSC) and variable-temperature XRD .
Q. What methodologies optimize reaction yields in synthesizing this compound derivatives under green chemistry principles?
- Methodological Answer :
- Screen solvent-free conditions or ionic liquids to reduce waste.
- Use microwave-assisted synthesis for faster kinetics and higher selectivity.
- Employ Design of Experiments (DoE) to model variables (temperature, catalyst loading) and identify optimal conditions .
Q. How can systematic review frameworks like FINER criteria improve hypothesis formulation for this compound’s bioactivity studies?
- Methodological Answer :
- Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to assess:
- Novelty : Target understudied mechanisms (e.g., kinase inhibition vs. standard cytotoxicity).
- Feasibility : Prioritize assays with validated protocols (e.g., MTT for cytotoxicity).
- Use PICO(T) to define populations (e.g., cancer cell lines), interventions (dose ranges), and comparators (positive controls) .
Q. What computational approaches predict the reactivity of this compound in novel cyclization reactions?
- Methodological Answer :
- Perform DFT calculations (e.g., Gaussian 16) to map transition states and activation energies.
- Cross-validate with experimental kinetics (e.g., NMR reaction monitoring).
- Leverage SciFinder’s reaction databases to identify analogous pathways and avoid dead-end intermediates .
Data Contradiction Analysis
Q. How should conflicting results in this compound’s spectroscopic vs. computational data be addressed?
- Methodological Answer :
- Re-examine sample purity (HPLC, elemental analysis) to rule out impurities.
- Compare computed (TD-DFT) and experimental UV-Vis spectra for solvent effects.
- Use error analysis (e.g., RMSD) to quantify deviations between theoretical and observed data .
Q. What strategies validate conflicting bioactivity results across cell-based assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
